molecular formula C6H5ClN4S B1659003 6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 6288-85-3

6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1659003
CAS No.: 6288-85-3
M. Wt: 200.65 g/mol
InChI Key: ZFTTWVUBGAVDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the IUPAC name 6-chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine . It has a molecular weight of 200.65 .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors . These compounds were designed and synthesized to target tumor cells in a selective manner .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5ClN4S/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H,8,9,10,11) . This indicates that the compound contains carbon, hydrogen, chlorine, nitrogen, and sulfur atoms.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine has been widely used in a variety of scientific research applications. It has been used in medicinal chemistry to study the binding of drugs to their target proteins, as well as to study the mechanism of action of various drugs. In addition, this compound has been used in biochemical and physiological studies to study the effects of various compounds on the human body. It has also been used in laboratory experiments to study the effects of various compounds on cell culture.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine in laboratory experiments include its ability to bind to specific target proteins, its ability to trigger a cascade of biochemical and physiological reactions, and its ability to have an effect on cell culture. The limitations of using this compound in laboratory experiments include the fact that the exact mechanism of action is not yet fully understood, as well as the lack of information on the biochemical and physiological effects of this compound.

Future Directions

Future research on 6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine should focus on further elucidating the mechanism of action, as well as on exploring the biochemical and physiological effects of this compound. In addition, further research should be done to explore the potential of this compound as a therapeutic agent. Other potential areas of research include exploring the potential of this compound as a diagnostic agent, as well as exploring the potential of this compound as an imaging agent. Finally, further research should be done to explore the potential of this compound as a drug delivery agent.

Properties

IUPAC Name

6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4S/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTTWVUBGAVDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC2=C1C=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279178
Record name NSC11577
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6288-85-3
Record name NSC11577
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC11577
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.